Polidocanol

描述

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJQDTZCDSESIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

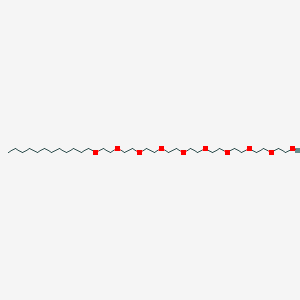

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5039721 | |

| Record name | Polyoxyethylene (9) lauryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

miscible | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3055-99-0, 9002-92-0 | |

| Record name | Nonaethylene glycol monododecyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polidocanol [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polyoxyethylene (9) lauryl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

33-36 °C | |

| Record name | Polidocanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06811 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Polidocanol's Mechanism of Action on Endothelial Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polidocanol is a non-ionic surfactant widely employed as a sclerosing agent in the treatment of vascular abnormalities, most notably varicose veins.[1][2] Its therapeutic efficacy is rooted in its ability to induce localized endothelial cell destruction, leading to vessel occlusion and subsequent fibrosis.[3][4] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the action of this compound on endothelial cells, with a focus on its disruptive effects on the cell membrane, the signaling cascades it initiates, and the ultimate fate of the endothelial cells. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and vascular biology.

Core Mechanism of Action: Surfactant-Induced Endothelial Damage

This compound's primary mechanism of action is attributed to its amphiphilic nature, possessing both a hydrophilic polyethylene (B3416737) oxide chain and a lipophilic dodecyl alcohol chain.[5] This structure allows it to function as a detergent, directly interacting with and disrupting the lipid bilayer of endothelial cell membranes.[1][6] This interaction leads to the denaturation of membrane proteins and lipids, causing a loss of cellular integrity.[1] The initial damage to the endothelium is a critical event that triggers a cascade of subsequent biological responses.

The lytic process is both concentration- and time-dependent.[6] Higher concentrations of this compound induce more rapid and extensive endothelial damage.[1] This initial insult to the endothelial lining exposes the subendothelial collagen, which initiates a localized inflammatory and thrombotic cascade.[1] Platelets aggregate at the site of injury, leading to the formation of a thrombus that occludes the vessel.[5] Over time, this thrombus is replaced by fibrous connective tissue, resulting in the permanent closure of the treated vessel.[5]

Quantitative Data on this compound's Effects on Endothelial Cells

The following tables summarize the quantitative data from various in vitro and ex vivo studies on the effects of this compound on endothelial cells.

| This compound Concentration | Cell Type | Exposure Time | Effect | Reference |

| >0.02% | HUVECs | 15 seconds | Ineffective in causing cell detachment | [7] |

| 0.03% | HUVECs | 15 seconds | >50% cell detachment | [7] |

| 0.0125% | Endothelial Cells | 5 seconds | Onset of cell membrane disruption | [4] |

| <0.003% | Bovine Aortic Endothelial Cells | 60 minutes | Cells remained viable | [6] |

| 0.3% | Bovine Aortic Endothelial Cells | < 15 minutes | Cell death | [6] |

| 1% (liquid) | HUVECs | 15 seconds | Effective cell removal | [7] |

| 1% (foam) | Rat Vein | Not specified | 40.1% endothelial cell loss | [1] |

| 3% (chilled foam) | Rat Vein | Not specified | 79.3% endothelial cell loss | [1] |

| 80 µM | HUVECs | 48 hours | LD50 (Lethal Dose, 50%) | [8] |

| Parameter | Method | Cell Type | This compound Concentration | Result | Reference |

| Cell Viability | MTT Assay | HUVECs | Increasing doses | Cytotoxic effect observed at 24 and 48 hours | [8] |

| Endothelial Cell Attachment | Methylene Blue Method | HUVECs | 1% (serially diluted) | >50% cell removal at 0.03% concentration | [7] |

| Endothelial Permeability | Extravasated Evans Blue-Albumin | Ex vivo model | Not specified | Disruption and permeabilization of the endothelium | [1] |

Signaling Pathways Activated by this compound

This compound's interaction with the endothelial cell membrane triggers intracellular signaling cascades that contribute to cell death. The two most prominently cited pathways are the calcium and nitric oxide signaling pathways.[2]

Calcium Signaling

The disruption of the endothelial cell membrane by this compound leads to an influx of extracellular calcium into the cytoplasm. This is a critical event that activates a variety of downstream signaling pathways.

Nitric Oxide Pathway

The increase in intracellular calcium activates endothelial nitric oxide synthase (eNOS), which in turn leads to the production of nitric oxide (NO).[2] While NO is typically associated with vasodilation and cell survival, excessive production can be cytotoxic and contribute to the cell death program initiated by this compound.

Apoptosis vs. Necrosis

The mode of endothelial cell death induced by this compound appears to involve both apoptosis and necrosis, depending on the concentration and exposure time.[7] At lower concentrations or with shorter exposure times, this compound may trigger a programmed cell death pathway (apoptosis), which is characterized by the activation of caspases.[9] At higher concentrations, the extensive membrane damage likely leads to rapid cell lysis and necrosis.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on endothelial cells.

Endothelial Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs) are commonly used.[6][7]

-

Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors and antibiotics.[11]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[11]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

This compound Treatment: Expose the cells to various concentrations of this compound for the desired time periods.

-

MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Fluorescence microscopy with calcium-sensitive dyes is used to monitor changes in intracellular calcium levels.

-

Cell Seeding: Seed endothelial cells on glass coverslips.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM (acetoxymethyl ester) for 30-60 minutes at 37°C.[3]

-

Washing: Wash the cells with a physiological salt solution to remove excess dye.

-

This compound Application: Mount the coverslip on a perfusion chamber on a fluorescence microscope and perfuse with a solution containing this compound.

-

Fluorescence Imaging: Excite the cells at 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.[12]

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Fixation: Fix this compound-treated endothelial cells with 4% paraformaldehyde.[13]

-

Permeabilization: Permeabilize the cells with a solution containing Triton X-100.[13]

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP) for 60 minutes at 37°C.[13]

-

Washing and Counterstaining: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Conclusion

This compound exerts its sclerosing effect on endothelial cells through a multi-faceted mechanism initiated by its surfactant properties. The disruption of the cell membrane triggers a cascade of events, including an influx of calcium and the production of nitric oxide, which ultimately lead to endothelial cell death via both necrotic and apoptotic pathways. The concentration and formulation of this compound are critical determinants of its efficacy and the specific cellular response. A thorough understanding of these intricate mechanisms is paramount for the optimization of current sclerotherapy techniques and the development of novel, more targeted vascular therapies. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of shear stress-mediated intracellular calcium dynamics in human dermal lymphatic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the sclerotherapeutic efficacy of ethanol, this compound, and OK-432 using an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for endovenous microfoam sclerosant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose- and time-dependent liquid sclerosant effects on endothelial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis of endothelial cells triggers a caspase-dependent anti-apoptotic paracrine loop active on VSMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. turkishjournalofvascularsurgery.org [turkishjournalofvascularsurgery.org]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genscript.com [genscript.com]

An In-depth Technical Guide to the Physicochemical Properties of Polidocanol for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polidocanol, also known as laureth-9, is a non-ionic surfactant and pharmaceutical excipient widely utilized in drug formulations. Its amphiphilic nature, comprising a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a lipophilic dodecyl alcohol chain, imparts valuable properties for solubilization, emulsification, and as an active agent in sclerotherapy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, essential for its effective application in pharmaceutical development. The information presented herein is intended to support formulation scientists in optimizing drug delivery systems and ensuring product stability and performance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below, offering a quick reference for formulation development.

| Property | Value |

| Chemical Name | Polyethylene glycol monododecyl ether |

| Synonyms | Laureth-9, Macrogol lauryl ether, Dodecylpolyethyleneglycolether |

| Chemical Formula | C₁₂H₂₅(OCH₂CH₂)ₙOH (average n≈9) |

| Average Molecular Weight | ~600 g/mol |

| Appearance | White, ointment-like substance; clear to slightly yellowish liquid at approx. 30°C[1] |

| Melting Point | 15-21 °C[2][3] |

| Density | 0.97 g/cm³ at room temperature[2] |

| Solubility | - Water: 45 mg/mL (Sonication recommended)[4]; Miscible[2] - DMSO: 237.5 mg/mL (Sonication recommended)[4] - Ethanol, Propylene Glycol, Polyethylene Glycol: Miscible |

| Critical Micelle Concentration (CMC) | 0.002% in both normal saline and water[5] |

| Hydrophilic-Lipophilic Balance (HLB) | 14.5[6] |

| pKa | Not applicable (non-ionic) |

| pH (1% in water) | 6.0 - 8.0[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound and its formulations. Below are protocols for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration.

1. Surface Tension Method (Du Noüy Ring Method) [5]

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Apparatus: Tensiometer equipped with a platinum-iridium Du Noüy ring.

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in the desired solvent (e.g., deionized water, normal saline).

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, ensuring the ring is thoroughly cleaned and flamed between measurements.

-

Plot surface tension versus the logarithm of the this compound concentration.

-

The CMC is the concentration at which the inflection point in the curve occurs, indicating the onset of micelle formation.

-

2. Conductivity Method

-

Principle: For ionic surfactants, the conductivity of the solution changes at the CMC. While this compound is non-ionic, this method can sometimes be adapted by observing changes in the conductivity of a solution containing a small amount of an ionic probe. However, the surface tension method is more direct for non-ionic surfactants.

Solubility Determination

The shake-flask method is a standard approach to determine the equilibrium solubility of a substance.

-

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to reach equilibrium. The concentration of the dissolved solute is then measured.

-

Apparatus: Orbital shaker, temperature-controlled bath, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Place the flask in a temperature-controlled orbital shaker (e.g., at 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Withdraw a sample of the supernatant and centrifuge to remove any undissolved particles.

-

Dilute the supernatant appropriately and quantify the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., evaporative light scattering detector, as this compound lacks a strong chromophore).

-

Rheological Characterization

The flow behavior of this compound solutions and foams is critical for their application, particularly in sclerotherapy.

-

Apparatus: Cone-plate rheometer or a parallel plate rheometer.

-

Procedure for Liquid Formulations:

-

Place a sample of the this compound solution onto the lower plate of the rheometer.

-

Bring the upper cone or plate to the specified gap distance.

-

Conduct a shear rate sweep at a controlled temperature to determine the viscosity as a function of shear rate.

-

Analyze the data to determine if the fluid is Newtonian or non-Newtonian (shear-thinning or shear-thickening).

-

-

Procedure for Foam Formulations:

-

Prepare the this compound foam using a standardized method (e.g., Tessari method, which involves mixing the this compound solution with air using two connected syringes).

-

Immediately transfer the foam to the rheometer.

-

Use a parallel plate geometry, often with serrated surfaces to minimize slippage.

-

Perform oscillatory measurements (to determine viscoelastic properties like storage and loss moduli) or steady shear tests to characterize the foam's rheology.

-

Drug-Excipient Compatibility Studies

Assessing the compatibility of this compound with other formulation components is essential for developing a stable product.

-

Principle: Physical and chemical interactions between this compound and other excipients are evaluated under accelerated storage conditions.

-

Methods:

-

Differential Scanning Calorimetry (DSC): To detect physical interactions by observing changes in melting points, glass transitions, or the appearance of new thermal events.

-

Prepare physical mixtures of this compound and the excipient in various ratios.

-

Analyze the individual components and the mixtures using a DSC instrument.

-

Compare the thermograms of the mixtures with those of the individual components.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical interactions by observing shifts in or the appearance/disappearance of characteristic absorption bands.

-

Obtain FTIR spectra of the individual components and their physical mixtures.

-

Analyze the spectra for changes that would indicate chemical interactions.

-

-

High-Performance Liquid Chromatography (HPLC): To quantify the degradation of this compound and the formation of impurities when stored with excipients under stress conditions (e.g., elevated temperature and humidity).

-

Visualizations

The following diagrams illustrate key concepts related to this compound.

Excipient Compatibility

This compound, as a non-ionic surfactant, is generally compatible with a wide range of pharmaceutical excipients. However, specific interactions can occur:

-

Polymers:

-

Hyaluronic Acid: The addition of hyaluronic acid has been shown to increase the stability of this compound foam, likely by increasing the viscosity of the aqueous phase.

-

Carbomer: Interactions between the ether oxygens of the polyethylene glycol chain of this compound and the carboxylic acid groups of carbomer can occur via hydrogen bonding. This interaction is pH-dependent and can influence the rheology and release characteristics of the formulation.

-

Poloxamers (e.g., Pluronic F-68): Co-formulation with other non-ionic surfactants like poloxamers can enhance foam stability.

-

-

Preservatives:

-

Parabens (Methylparaben, Propylparaben): Non-ionic surfactants can potentially interact with parabens, leading to a decrease in their antimicrobial efficacy. This is often due to the partitioning of the preservative into the micellar core, reducing its availability in the aqueous phase. The extent of this interaction should be evaluated in the final formulation through preservative efficacy testing.

-

-

Solvents and Co-solvents:

-

Glycerin: The addition of glycerin can increase the stability of this compound foam.

-

Ethanol, Propylene Glycol, Polyethylene Glycol: this compound is miscible with these common co-solvents, allowing for flexible formulation design.

-

-

Antioxidants (BHT, BHA): No specific incompatibilities have been reported, but as with any formulation, the potential for interaction should be assessed during stability studies.

Conclusion

This compound is a versatile excipient with well-defined physicochemical properties that make it suitable for a variety of pharmaceutical formulations. Its characteristics as a non-ionic surfactant, including its CMC and HLB values, are key to its function as a solubilizer and emulsifier. A thorough understanding of its properties and the application of detailed experimental protocols for characterization are essential for the successful development of stable and effective drug products. Furthermore, careful consideration of its compatibility with other excipients is crucial to avoid potential formulation issues and ensure product performance over its shelf life.

References

- 1. In-Depth Study into Polymeric Materials in Low-Density Gastroretentive Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemical Structure, Applications, and Benefits of Ethoxylates [rimpro-india.com]

- 3. developer.uspto.gov [developer.uspto.gov]

- 4. This compound for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cosmeticinjectables.com [cosmeticinjectables.com]

- 6. Properties of this compound foam in view of its use in sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Polidocanol: Molecular Structure and Surfactant Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polidocanol, also known as Laureth-9, is a non-ionic surfactant with significant applications in the pharmaceutical and cosmetic industries.[1] Its amphipathic molecular structure, consisting of a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a lipophilic alkyl chain, dictates its function as a potent surface-active agent.[1][2] This guide provides a detailed examination of this compound's molecular characteristics, its surfactant properties, and its mechanisms of action, particularly as a sclerosing agent. It includes a summary of key quantitative data, detailed experimental protocols for assessing its properties, and visualizations of its biological signaling pathway and a common experimental workflow.

Molecular Structure of this compound

This compound is an alkyl polyglycol ether.[1] It is not a single, pure compound but rather a mixture of oligomers of varying chain lengths. The molecule consists of two primary domains:

-

A Lipophilic (Hydrophobic) Tail: This portion is derived from lauryl alcohol and typically consists of a C12-C14 alkyl chain.[1][3] This nonpolar, fatty alcohol tail readily interacts with lipids and other nonpolar environments.

-

A Hydrophilic (Lipophobic) Head: This is a polar polyoxyethylene chain. For the substance commonly referred to as this compound or Laureth-9, this chain consists of an average of nine repeating ethylene (B1197577) oxide units.[1][4]

This dual-solubility nature is the foundation of its surfactant activity, allowing it to orient itself at oil-water or air-water interfaces, thereby reducing surface tension.[2] The general chemical structure is C₁₂H₂₅(OCH₂CH₂)ₙOH, where 'n' is approximately 9.[4]

Surfactant Activity and Physicochemical Properties

As a non-ionic surfactant, this compound does not carry an electrical charge, making it less likely to interact with charged biological molecules compared to ionic surfactants. Its primary mechanism of action involves the disruption of lipid bilayers in cell membranes.[5] When introduced into an aqueous environment, this compound molecules spontaneously arrange to minimize the unfavorable interaction between their hydrophobic tails and water. Above a certain concentration, known as the Critical Micelle Concentration (CMC), they aggregate to form micelles.

When used as a sclerosant, this compound's surfactant properties cause the denaturation of proteins and lipids within the endothelial cell membrane, leading to increased permeability, cellular lysis, and ultimately, cell death.[2][5]

Quantitative Surfactant Properties

The following table summarizes key quantitative data related to this compound's physicochemical and surfactant properties.

| Property | Value | Conditions / Notes | Reference(s) |

| Synonyms | Laureth-9, Lauromacrogol 400 | - | [6] |

| Average Formula | C₃₀H₆₂O₁₀ | Based on an average of 9 ethylene oxide units. | [1][6] |

| Average Molar Mass | ~582.8 g/mol | - | [6] |

| Critical Micelle Concentration (CMC) | 0.002% | In both normal saline and water. | [7] |

| Hydrophilic-Lipophilic Balance (HLB) | 13.0 | Calculated via Griffin's method for Laureth-9. | [2] |

| Physical Form | Viscous liquid at room temperature. | Melting point: 15–21 °C | [1] |

Mechanism of Action in Sclerotherapy

In its role as a sclerosing agent for treating conditions like varicose veins, this compound initiates a controlled, localized destruction of the vascular endothelium.[2][6]

-

Endothelial Damage: Upon injection, the this compound molecules disrupt the lipid membranes of the endothelial cells lining the blood vessel.[5]

-

Signaling Pathway Activation: This cellular injury activates intracellular signaling cascades, notably involving cellular calcium and nitric oxide pathways, which leads to programmed cell death (apoptosis) and lysis.[1][8]

-

Inflammatory Response: The exposure of the subendothelial collagen triggers an inflammatory response, leading to the aggregation of platelets and the formation of a thrombus (blood clot) at the site of injury.[5][9]

-

Fibrosis and Occlusion: Over time, the thrombus is replaced by fibrous tissue, causing the treated vein to close permanently and eventually be reabsorbed by the body.[2][5]

The following diagram illustrates the signaling pathway initiated by this compound.

Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC) via Du Noüy Ring Method

This protocol describes the general procedure for determining the CMC of this compound in an aqueous solution using a force tensiometer.

Objective: To find the concentration at which this compound molecules form micelles, identified by a plateau in the surface tension measurement.

Apparatus:

-

Force Tensiometer with a Du Noüy platinum-iridium ring

-

Precision balance

-

Glassware (beakers, volumetric flasks)

-

Magnetic stirrer and stir bars

-

Solvent (e.g., deionized water or normal saline)

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 0.1% w/v) in the desired solvent. Ensure complete dissolution.

-

Serial Dilutions: Create a series of dilutions from the stock solution with progressively lower concentrations, spanning the expected CMC (e.g., from 0.01% down to 0.0001%).

-

Tensiometer Calibration & Setup: Calibrate the tensiometer according to the manufacturer's instructions. Clean the platinum ring thoroughly (e.g., by flaming to red heat) to ensure optimal wettability.

-

Measurement of Solvent: Measure the surface tension of the pure solvent first to establish a baseline.

-

Measurement of Dilutions:

-

Starting with the most dilute solution, pour the sample into the measurement vessel.

-

Lower the ring until it is submerged below the liquid surface.

-

Slowly raise the ring, pulling a liquid lamella upwards. The instrument measures the maximum force exerted just before the lamella breaks.

-

The tensiometer software calculates the surface tension, applying necessary correction factors (e.g., Harkins-Jordan).

-

Repeat the measurement for each concentration, ensuring the ring and vessel are cleaned and dried between samples.

-

-

Data Analysis:

-

Plot surface tension (mN/m) as a function of the logarithm of this compound concentration.

-

The resulting graph will show a steep decrease in surface tension followed by a plateau.

-

The CMC is the concentration at the inflection point where the curve breaks and becomes horizontal.[7] This point signifies the saturation of the air-water interface and the onset of micelle formation in the bulk solution.

-

Protocol: Preparation of this compound Foam (Tessari Method)

This protocol describes the Tessari method, a widely used technique for creating sclerosing foam for clinical or experimental use.[5][7]

Objective: To create a stable, homogeneous microfoam by mixing a liquid this compound solution with a gas (typically sterile air).

Materials:

-

Two sterile Luer-lock syringes (e.g., 5 mL or 10 mL)

-

A sterile three-way stopcock or a Luer-to-Luer connector

-

Sterile this compound solution (e.g., 1% or 3%)

-

Sterile air source or a sterile 0.2 µm filter to draw ambient air

Methodology:

-

Syringe Preparation:

-

Assembly: Securely connect the two syringes to the ports of the three-way stopcock.

-

Foam Generation:

-

Rapidly and repeatedly push the plungers back and forth, forcing the liquid and air mixture between the two syringes through the stopcock.

-

Perform this mixing action for approximately 20 cycles or until a uniform, white, viscous foam is produced.[5][10] The foam should be homogeneous with no large bubbles visible.

-

-

Dispensing: Once the foam is generated, consolidate it into one syringe. Detach the empty syringe and immediately use the foam for the intended application. The foam is most stable within the first 60-90 seconds of production.[5][7]

The following diagram illustrates the workflow for the Tessari method.

Conclusion

This compound's efficacy as a surfactant and sclerosant is a direct result of its well-defined amphipathic molecular structure. The quantitative parameters, such as its low Critical Micelle Concentration and its detergent-range Hydrophilic-Lipophilic Balance, provide a basis for understanding its behavior in formulations and biological systems. The mechanisms of action, from membrane disruption to the activation of specific signaling pathways, are key to its function in drug development, particularly in the field of phlebology. The standardized protocols provided herein offer a foundation for the consistent and reproducible study and application of this versatile molecule.

References

- 1. backtable.com [backtable.com]

- 2. HLB Calculator - Calculator [hlbcalc.com]

- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 4. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 5. fibrovein.co.uk [fibrovein.co.uk]

- 6. youtube.com [youtube.com]

- 7. Foam Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 10. A modified Tessari method for producing more foam - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Models for Unraveling the Endothelial Effects of Polidocanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polidocanol is a widely utilized sclerosing agent in the treatment of varicose veins and other vascular abnormalities. Its therapeutic efficacy stems from its ability to induce localized endothelial cell injury, leading to vessel occlusion and subsequent fibrosis. A thorough understanding of the cellular and molecular mechanisms underlying this compound's effects is paramount for optimizing its clinical use and developing novel therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the core in vitro models and experimental protocols used to investigate the multifaceted effects of this compound on endothelial cells. The guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret in vitro studies on this important pharmaceutical agent.

At its core, this compound acts as a non-ionic surfactant, disrupting the integrity of the endothelial cell membrane.[1][2] This initial interaction triggers a cascade of downstream events, including alterations in intracellular signaling pathways and ultimately culminating in cell death.[1][3] In vitro models provide a controlled environment to dissect these complex processes, allowing for a detailed examination of dose-dependent and time-dependent effects on a cellular and molecular level.

Core In Vitro Models and Methodologies

The primary in vitro model for studying the vascular effects of this compound is the culture of endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used cell type due to their ready availability and robust growth characteristics.[4][5] However, other endothelial cell types, such as bovine aortic endothelial cells (BAECs), have also been employed.[3]

Assessment of Endothelial Cell Viability and Cytotoxicity

A fundamental aspect of studying this compound's effects is to quantify its cytotoxic potential. Several assays are routinely used for this purpose.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

b) Methylene Blue Assay

This method provides a quantitative measure of attached, viable cells after treatment. Methylene blue stains the nuclei of adherent cells, and the amount of dye extracted is proportional to the number of remaining cells.

Evaluation of Endothelial Cell Function

Beyond cytotoxicity, it is crucial to assess how this compound affects the functional properties of endothelial cells.

a) In Vitro Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis. Endothelial cells are seeded onto a basement membrane matrix, such as Matrigel®, and their ability to form interconnected tubular networks is observed and quantified. This compound's anti-angiogenic potential can be assessed by its ability to inhibit this process.[4][5]

Investigation of Apoptosis

This compound-induced cell death can occur through necrosis or programmed cell death (apoptosis). The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a key feature of late-stage apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of this compound on endothelial cells.

| Cell Type | Assay | This compound Concentration | Exposure Time | Observed Effect | Reference |

| Bovine Aortic Endothelial Cells | Cell Viability | 0.3% | < 15 minutes | Cell death | [3] |

| Bovine Aortic Endothelial Cells | Cell Viability | < 0.003% | 60 minutes | Cells remained alive | [3] |

| HUVECs | Methylene Blue Assay | 1% (serially diluted to 0.03%) | 15 seconds | >50% cell removal | [6] |

| HUVECs | Methylene Blue Assay | < 0.02% | 15 seconds | Ineffective treatment | [6] |

| HUVECs | MTT Assay | 80 µM | 48 hours | LD50 | [4] |

| CAD Cells | Trypan Blue Assay | 159 µM | Not Specified | LD50 |

Experimental Protocols

MTT Assay Protocol

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and expose the cells to various concentrations of this compound (e.g., 10, 20, 40, 80 µM) in serum-free medium for the desired duration (e.g., 24 or 48 hours).[4] Include untreated control wells.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells).

In Vitro Tube Formation Assay Protocol

-

Matrigel® Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in complete medium. Seed 1.5-3 x 104 cells per well onto the solidified Matrigel®.

-

Treatment: Add various concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and the total tube length using image analysis software.

TUNEL Assay Protocol

-

Cell Preparation: Culture HUVECs on glass coverslips and treat with this compound to induce apoptosis.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., Br-dUTP), according to the manufacturer's instructions.

-

Detection: For indirect detection, incubate with a primary antibody against the label (e.g., anti-BrdU) followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Visualization: Counterstain the nuclei with a DNA dye such as DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

Signaling Pathways and Visualizations

This compound's interaction with the endothelial cell membrane triggers a series of intracellular signaling events. The two most prominently cited pathways are the activation of cellular calcium signaling and the nitric oxide pathway.[1][3]

This compound-Induced Endothelial Cell Lysis

The primary mechanism of action of this compound is the disruption of the endothelial cell membrane due to its surfactant properties. This leads to increased membrane permeability and eventual cell lysis.[1][2]

This compound-Induced Signaling Cascade

The disruption of the cell membrane by this compound leads to an influx of extracellular calcium, activating downstream signaling pathways, including the nitric oxide synthase (NOS) pathway.

General Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for investigating the effects of this compound in vitro.

Conclusion

In vitro models are indispensable tools for elucidating the cellular and molecular effects of this compound on the endothelium. This technical guide provides a foundational understanding of the key experimental approaches, from assessing cytotoxicity and function to investigating underlying signaling pathways. By employing these methodologies, researchers can gain deeper insights into this compound's mechanism of action, paving the way for its refined clinical application and the development of next-generation sclerosing agents. The provided protocols and data summaries serve as a valuable resource for designing and interpreting future in vitro studies in this important area of vascular medicine.

References

- 1. This compound for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Dose- and time-dependent liquid sclerosant effects on endothelial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. This compound (Lauromacrogol 400) has anti-angiogenic effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Animal Models in the Preclinical Assessment of Polidocanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polidocanol is a widely utilized sclerosing agent in clinical practice, primarily for the treatment of varicose veins and venous malformations. Its mechanism of action relies on inducing endothelial damage within the targeted blood vessel, leading to inflammation, thrombosis, and eventual fibrosis and occlusion of the vessel.[1][2] Preclinical research using various animal models has been instrumental in establishing the safety and efficacy profile of this compound, providing a foundational understanding of its biological effects before human trials. This technical guide synthesizes key findings from preclinical studies, focusing on the animal models employed, experimental methodologies, and quantitative outcomes.

Mechanism of Action: Endothelial Cell Destruction

This compound, a non-ionic surfactant, exerts its sclerosing effect by disrupting the lipid bilayer of endothelial cell membranes.[3][4] This detergent-like property leads to increased membrane permeability and ultimately cell lysis.[3] The death of endothelial cells initiates a cascade of events, including the exposure of subendothelial collagen, which triggers platelet aggregation and the activation of the coagulation cascade, resulting in the formation of a thrombus.[3] This is followed by an inflammatory response and the infiltration of fibrous tissue, leading to the permanent closure of the treated vessel.[5]

Signaling Pathways in this compound-Induced Endothelial Cell Death

Preclinical studies have indicated that the administration of this compound activates cellular calcium signaling and nitric oxide (NO) pathways, which are key events preceding endothelial cell death.[6][7][8] While the precise, detailed signaling cascade remains an area of active investigation, a proposed pathway based on current understanding is illustrated below.

Key Animal Models in this compound Research

A variety of animal models have been utilized to investigate the in vivo effects of this compound. The most common models include the rabbit ear vein and the rat saphenous vein, which are valued for their anatomical similarities to human superficial veins and their ease of access for experimental manipulation.

Rabbit Ear Vein Model

The marginal ear vein of the rabbit is a well-established model for sclerotherapy research due to its visibility and accessibility.[9]

Rat Saphenous Vein Model

The lateral saphenous vein in rats is another valuable model for studying the effects of sclerosing agents on peripheral veins.[10][11][12]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies on this compound.

Table 1: Efficacy of this compound in the Rabbit Ear Vein Model

| This compound Concentration | Sclerosis Outcome | Time to Recanalization | Reference |

| 0.25% | Immediate thrombosis, no changes after 8 days | - | [7] |

| 0.5% | Clinical disappearance after 8 days | 8-14 days | [7] |

| 1.0% | Clinical disappearance after 8 days | - | [7] |

| 1% (Liquid) | Superior to glucose and saline | - | [13] |

| 1% (Foam) | 76.9% Sclerosis (Superior to liquid) | - | [13] |

Table 2: Histopathological Findings in Animal Models Following this compound Sclerotherapy

| Animal Model | This compound Formulation | Key Histopathological Findings | Timepoint | Reference |

| Rabbit Ear Vein | 1% Liquid | Inflammation, Proliferation, 51-75% Luminal Narrowing, Fibrosis | 7 and 45 days | [14] |

| Rat Saphenous Vein | 1% Foam | Alveolar Edema (Lungs) | 24 hours | [10] |

| Rat Saphenous Vein | 1% Foam | Vessel Thickening (Lungs) | 7 and 28 days | [10] |

| Rat Saphenous Vein | 1% Foam | Interstitial Fibrosis (Lungs) | 28 days | [10] |

Table 3: Safety and Adverse Events in Preclinical this compound Studies

| Animal Model | This compound Formulation/Dose | Adverse Events | Reference |

| Rabbit Ear Vein | 1.0% Liquid | Cutaneous necrosis (3 of 10 vessels) | [7] |

| Rabbit Ear Vein | 1% Foam | 30.7% Necrosis, 46.15% Ulceration, 69.2% Local Inflammation | [13] |

| Rabbit | 1 or 3 mg/kg Foam | Pulmonary Embolism, Chronic Pulmonary Inflammation | [15] |

| Porcine Liver (ex vivo) | - | Hepatotoxic effects (decreased bile flow, increased ALT) | [16] |

Detailed Experimental Protocols

Rabbit Ear Vein Sclerotherapy Model

-

Animals: Javan or New Zealand White rabbits are commonly used.

-

Anesthesia: The procedure is often performed under general anesthesia (e.g., with ketamine).

-

Sclerosant Administration: A specified volume (e.g., 0.25 mL) of this compound solution (concentrations ranging from 0.25% to 1.0%) is injected into the dorsal marginal ear vein.[7] In some protocols, the vessel is occluded proximally and distally for a short period (e.g., 10 minutes) after injection to localize the sclerosant.[14]

-

Observation: The injection site is observed clinically at various time points (e.g., 1 hour, 24 hours, 7 days, 45 days) for signs of thrombosis, inflammation, and necrosis.[14][17]

-

Histopathology: At the end of the observation period, tissue samples are collected via punch biopsy, fixed in formalin, and stained with hematoxylin (B73222) and eosin (B541160) for histological examination of inflammation, fibrosis, luminal narrowing, and other cellular changes.[14]

Rat Saphenous Vein Sclerotherapy Model for Systemic Effects

-

Animals: Wistar or Sprague-Dawley rats are typically used.

-

Anesthesia: Anesthesia is administered prior to the procedure.

-

Sclerosant Administration: A defined volume of this compound foam (e.g., 1% Tessari foam) is injected into the lateral saphenous vein.[10]

-

Post-procedure Monitoring: Animals are monitored for specific systemic effects, particularly pulmonary complications.

-

Histopathology: At predetermined time points (e.g., 24 hours, 7 days, 28 days), animals are euthanized, and organs such as the lungs are harvested for histological analysis to assess for edema, vessel thickening, fibrosis, and thrombosis.[10]

Conclusion

Preclinical animal models have been indispensable in characterizing the efficacy and safety of this compound. The rabbit ear vein and rat saphenous vein models, in particular, have provided valuable insights into the local and systemic effects of this sclerosing agent. The collective data from these studies demonstrate that this compound effectively induces vessel occlusion through endothelial destruction, with efficacy being concentration-dependent. However, these studies also highlight potential adverse effects such as local tissue necrosis and systemic complications like pulmonary embolism, emphasizing the importance of appropriate dosing and administration techniques. Future preclinical research could focus on further elucidating the specific molecular pathways involved in this compound-induced cell death and exploring strategies to mitigate potential side effects, thereby further refining the clinical application of this important therapeutic agent.

References

- 1. An Evidence-Based Review of Off-Label Uses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Efficacy and safety of this compound in the treatment of varicose veins of lower extremities: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scirp.org [scirp.org]

- 8. Dose- and time-dependent liquid sclerosant effects on endothelial cell death [pubmed.ncbi.nlm.nih.gov]

- 9. pagepressjournals.org [pagepressjournals.org]

- 10. Effect of this compound foam administration into rat peripheral veins on pulmonary parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Efficacy and safety of glucose, glucose and this compound combination, liquid this compound and this compound foam in the treatment of reticular veins: A randomized study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.iium.edu.my [journals.iium.edu.my]

- 15. Acute and chronic consequences of this compound foam injection in the lung in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Systemic this compound from intravenous or pressurized intrauterine administration produces reversible cardiovascular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Inflammatory Modulatory Role of Polidocanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polidocanol is a widely utilized sclerosing agent, primarily employed in the treatment of vascular abnormalities such as varicose veins and venous malformations. Its therapeutic effect is intrinsically linked to its ability to induce a localized and controlled inflammatory response. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates this inflammatory cascade, focusing on its interactions with endothelial cells, the recruitment and activation of immune cells, and the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the inflammatory properties of this compound.

The primary mechanism of action of this compound is centered on its properties as a non-ionic surfactant. When introduced into a blood vessel, it disrupts the lipid bilayer of endothelial cell membranes, leading to cellular damage and death.[1] This initial insult serves as the catalyst for a cascade of inflammatory events, ultimately resulting in the fibrotic occlusion of the treated vessel.

Endothelial Cell Activation and Damage

The interaction of this compound with the vascular endothelium is the critical initiating event in the inflammatory response. As a detergent, this compound denatures proteins and lipids in the cell membrane, causing a loss of cellular integrity.[1] This process is both concentration- and time-dependent.

Signaling Pathways Activated in Endothelial Cells

The damage to endothelial cells triggers the activation of intracellular signaling pathways that contribute to the inflammatory response.

-

Calcium and Nitric Oxide Signaling: Administration of sclerosing agents, including this compound, has been shown to activate cellular calcium signaling and nitric oxide (NO) pathways, which are followed by cell death.[2][3] An increase in intracellular calcium can activate a host of downstream signaling cascades, including those involved in the production of inflammatory mediators.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. While direct evidence of this compound-induced NF-κB activation in endothelial cells is still emerging, the endothelial damage and subsequent inflammatory milieu strongly suggest its involvement. The activation of NF-κB typically leads to the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The following diagram illustrates the initial interaction of this compound with an endothelial cell and the subsequent activation of intracellular signaling.

Inflammatory Cell Recruitment and Function

The damage to the endothelium initiates a classic inflammatory response characterized by the recruitment of circulating immune cells to the site of injury.

Platelet Aggregation and Thrombus Formation

Following endothelial damage, the exposure of subendothelial collagen triggers the aggregation of platelets.[1] This, in conjunction with the release of tissue factors, initiates the coagulation cascade, leading to the formation of a thrombus within the vessel.[1] This thrombus serves as a scaffold for the subsequent fibrotic process.

Leukocyte Infiltration

The activated endothelium expresses adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which facilitate the adhesion and transmigration of leukocytes, including neutrophils and monocytes, from the bloodstream into the vessel wall. While one study did not observe ICAM-1 upregulation with this compound in an ex vivo model, the induction of a broader inflammatory state makes the involvement of adhesion molecules highly probable.[4]

Macrophage Polarization

Monocytes that migrate into the tissue differentiate into macrophages. Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-reparative (M2). The local microenvironment, including the presence of cellular debris and cytokines, dictates their polarization. It is hypothesized that in the initial phase of this compound-induced inflammation, M1 macrophages dominate, contributing to the clearance of cellular debris. As the process transitions to the resolution and fibrosis phase, a shift towards an M2 phenotype is expected, which would promote tissue remodeling and collagen deposition.

The diagram below outlines the key cellular events following endothelial damage.

Inflammatory Mediators

The inflammatory response to this compound is orchestrated by a complex interplay of various soluble factors.

Cytokines and Chemokines

Damaged endothelial cells and recruited immune cells release a variety of cytokines and chemokines that amplify and sustain the inflammatory response. These include:

-

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are key orchestrators of inflammation.

-

Chemokines: Interleukin-8 (IL-8) is a potent neutrophil chemoattractant, while Monocyte Chemoattractant Protein-1 (MCP-1) is crucial for recruiting monocytes to the site of inflammation.

While the precise profile and quantity of these mediators released in response to this compound require further detailed investigation, their involvement is a fundamental aspect of the induced inflammatory process.

Data Presentation

The following tables summarize the key cellular and molecular players involved in the inflammatory response to this compound. Due to the limited availability of direct quantitative data for this compound's effects on specific inflammatory markers in the current literature, these tables are primarily qualitative.

| Cell Type | Role in this compound-Induced Inflammation |

| Endothelial Cells | Primary target of this compound; initiate the inflammatory cascade upon damage. |

| Platelets | Aggregate at the site of endothelial injury, contributing to thrombus formation. |

| Neutrophils | Early responders; recruited to the site of inflammation to clear debris. |

| Monocytes/Macrophages | Recruited to the vessel wall; differentiate into macrophages which play a key role in both the inflammatory and reparative phases. |

| Inflammatory Mediator | Hypothesized Role in Response to this compound |

| TNF-α, IL-1β, IL-6 | Pro-inflammatory cytokines that amplify the inflammatory response. |

| IL-8 | Chemoattractant for neutrophils. |

| MCP-1 | Chemoattractant for monocytes. |

| ICAM-1, VCAM-1 | Adhesion molecules expressed on endothelial cells to facilitate leukocyte recruitment. |

| Nitric Oxide (NO) | Involved in the initial cellular response to this compound-induced stress. |

Experimental Protocols

This section provides an overview of methodologies that can be employed to study the inflammatory effects of this compound.

In Vitro Endothelial Cell Culture Model

Objective: To assess the direct effects of this compound on endothelial cell viability, activation, and inflammatory mediator release.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.01% to 1%) for different durations (e.g., 5 minutes to 24 hours).

-

Viability Assay: Cell viability can be assessed using an MTT assay, which measures mitochondrial activity.

-

Cytokine/Chemokine Measurement: The supernatant is collected, and the concentration of cytokines and chemokines (e.g., IL-6, IL-8, MCP-1) is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Adhesion Molecule Expression: The expression of ICAM-1 and VCAM-1 on the cell surface can be determined by immunofluorescence staining or flow cytometry.

-

NF-κB Activation: Activation of the NF-κB pathway can be assessed by Western blotting for the phosphorylated forms of IKK and p65, or by immunofluorescence to observe the nuclear translocation of p65.

The following diagram outlines the workflow for the in vitro endothelial cell model.

Animal Model of Sclerotherapy

Objective: To investigate the in vivo inflammatory response to this compound-induced vein sclerosis.

Methodology:

-

Animal Model: A common model utilizes the ear vein of a rabbit or the saphenous vein of a rat.

-

Sclerotherapy Procedure: A solution of this compound (e.g., 1-3%) is injected into the target vein.

-

Tissue Harvesting: At various time points post-injection (e.g., 24 hours, 7 days, 28 days), the treated vein and surrounding tissue are harvested.

-

Histological Analysis: Tissue sections are stained with Hematoxylin and Eosin (H&E) to assess the overall inflammatory infiltrate, thrombus formation, and fibrosis.

-

Immunohistochemistry/Immunofluorescence: Specific cell types and inflammatory markers can be identified using antibodies against markers such as CD68 (macrophages), MPO (neutrophils), and ICAM-1.

-

Gene Expression Analysis: RNA can be extracted from the tissue, and quantitative real-time PCR (qRT-PCR) can be used to measure the expression of genes encoding inflammatory cytokines and chemokines.

Conclusion

This compound's therapeutic efficacy as a sclerosing agent is fundamentally dependent on its ability to initiate a robust and localized inflammatory response. This process begins with endothelial cell damage, which triggers a cascade of events including platelet aggregation, thrombus formation, and the recruitment of leukocytes. The subsequent actions of these immune cells, particularly macrophages, and the complex interplay of inflammatory mediators, drive the transition from inflammation to fibrosis, ultimately leading to the desired vessel occlusion. While the broad strokes of this inflammatory modulation are understood, further research is needed to delineate the precise molecular pathways, the specific cytokine and chemokine profiles, and the dynamics of immune cell polarization in response to this compound. A deeper understanding of these mechanisms will not only enhance the clinical application of this compound but also open avenues for the development of novel therapies that leverage controlled inflammation for therapeutic benefit.

References

- 1. Innovative imaging tools reveal how neutrophils fight inflammation in mice | Center for Cancer Research [ccr.cancer.gov]

- 2. In Vivo Imaging of Neutrophil Extracellular Traps (NETs): Visualization Methods and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Polidocanol Biocompatibility for In Vivo Applications: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polidocanol, a non-ionic surfactant, is widely utilized as a sclerosing agent for the treatment of varicose veins and other vascular malformations. Its in vivo applications are predicated on its ability to induce localized endothelial damage, triggering a cascade of biological events that lead to vessel occlusion. This technical guide provides a comprehensive overview of the biocompatibility of this compound for in vivo applications, detailing its mechanism of action, cytotoxic profile, inflammatory and thrombotic responses, and its emerging role in drug delivery and tissue engineering. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Mechanism of Action

This compound's primary mechanism of action is the concentration-dependent damage to the vascular endothelium.[1][2] As a surfactant, it disrupts the lipid bilayer of endothelial cell membranes, leading to increased permeability and eventual cell lysis.[2] This initial endothelial injury initiates a cascade of events:

-

Denudation of the Endothelium: The detergent action of this compound strips away the endothelial lining of the blood vessel.

-

Inflammatory Response: The exposure of the subendothelial matrix triggers an acute inflammatory response, characterized by the infiltration of inflammatory cells.[2]

-

Thrombosis: Platelets adhere to the exposed collagen, leading to aggregation and the formation of a thrombus that occludes the vessel.[2]

-

Fibrosis: Over time, the thrombus is replaced by fibrous connective tissue, resulting in the permanent closure of the vessel.[2]

This process is visually represented in the workflow diagram below.

References

The Scientific Journey of Polidocanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polidocanol, a non-ionic detergent, has a rich and evolving history in scientific research and clinical practice. Initially synthesized in 1931 as a potential local anesthetic, its unique properties as a sclerosing agent were later recognized, leading to its widespread use in the treatment of vascular abnormalities. This technical guide provides a comprehensive overview of the historical development, mechanism of action, and key experimental findings related to this compound, with a focus on its application in sclerotherapy.

Historical Development

The scientific journey of this compound can be broadly divided into three key phases: its initial discovery and early investigations, its redevelopment as a sclerosing agent, and the advent of foam sclerotherapy.

Early Discovery and Anesthetic Research (1930s-1960s)

This compound was first developed in the 1930s and was initially investigated for its properties as a local anesthetic. However, subsequent research revealed that it lacked a significant anesthetic effect due to the absence of an aromatic ring in its chemical structure. For a period, its primary use shifted to the cosmetics and personal care industry as a non-ionic emulsifier and surfactant in various products.

Re-emergence as a Sclerosant (1960s-1990s)

A pivotal moment in the history of this compound occurred in 1963 when Henschel discovered that intravascular injection of a high concentration of the compound stimulated the vascular wall, leading to sclerosis. This finding marked the beginning of its extensive investigation and use as a sclerosing agent for the treatment of varicose veins and other vascular malformations. Throughout this period, numerous clinical studies were conducted, primarily in Europe, to establish its efficacy and safety profile for this new indication.

The Advent of Foam Sclerotherapy (1990s-Present)

The late 1990s and early 2000s witnessed a significant advancement in the application of this compound with the popularization of foam sclerotherapy. The Tessari method, a simple technique for creating a sclerosing foam by mixing the liquid sclerosant with air, revolutionized the field. Foam sclerotherapy offered several advantages over liquid sclerotherapy, including increased surface area contact with the endothelium and displacement of blood, leading to enhanced efficacy. This period also saw increased regulatory scrutiny and approval, with the U.S. Food and Drug Administration (FDA) approving this compound for the treatment of small varicose veins in 2010.

Chemical Synthesis

This compound, chemically known as Laureth-9, is a polyoxyethylene ether of lauryl alcohol. Its synthesis involves the ethoxylation of dodecanol (B89629). A general laboratory-scale synthesis protocol is outlined below.

Synthesis of Dodecyl Polyoxyethylene Ether (this compound)

Materials:

-

Dodecanol

-

Ethylene (B1197577) oxide

-

Sodium hydroxide (B78521) (or other suitable alkali catalyst)

-

Inert solvent (e.g., toluene)

-

Acetic acid (for neutralization)

-

Activated carbon (for decolorization)

Procedure:

-

Reaction Setup: A high-pressure reaction vessel equipped with a stirrer, temperature and pressure controls, and an inlet for ethylene oxide is charged with dodecanol and the alkaline catalyst.

-

Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen) to remove oxygen.

-

Ethoxylation: The temperature is raised to the desired reaction temperature (typically 120-180°C). Ethylene oxide is then introduced into the reactor under pressure. The reaction is exothermic, and the temperature and pressure must be carefully controlled. The degree of ethoxylation (the average number of ethylene oxide units per molecule of dodecanol) is controlled by the molar ratio of the reactants.

-

Neutralization: After the desired degree of ethoxylation is achieved, the reaction mixture is cooled, and the catalyst is neutralized with an acid, such as acetic acid.

-

Purification: The crude this compound is then purified. This may involve:

-

Filtration: To remove any solid impurities.

-

Decolorization: Treatment with activated carbon to remove colored byproducts.

-

Distillation: To remove unreacted starting materials and low molecular weight oligomers.

-

Mechanism of Action

This compound exerts its sclerosing effect primarily by inducing endothelial cell injury, which triggers a cascade of events leading to vessel occlusion and fibrosis. As a non-ionic surfactant, its amphiphilic nature allows it to disrupt the lipid bilayer of the endothelial cell membrane.[1]

Signaling Pathways in this compound-Induced Endothelial Cell Death

The interaction of this compound with the endothelial cell membrane initiates a complex signaling cascade that ultimately leads to cell death. Key events in this pathway include:

-

Membrane Disruption: The lipophilic alkyl chain of this compound integrates into the cell membrane, disrupting its integrity and increasing its permeability.[1]

-

Calcium Influx: The disruption of the cell membrane leads to an influx of extracellular calcium ions (Ca2+) into the cytoplasm.

-

Nitric Oxide Synthase (NOS) Activation: The rise in intracellular calcium activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).

-

Cellular Stress and Apoptosis: The combination of membrane damage, altered ion homeostasis, and the generation of reactive nitrogen species like NO induces cellular stress and activates apoptotic pathways, leading to programmed cell death of the endothelial cells.

References

Polidocanol's Anesthetic Properties: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core anesthetic properties of polidocanol in research contexts. This compound, a non-ionic surfactant primarily known as a sclerosing agent, also possesses local anesthetic capabilities that are of significant interest in various research and clinical applications. This document provides a comprehensive overview of its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its investigation.

Mechanism of Anesthetic Action

This compound's anesthetic effects are primarily attributed to its ability to block voltage-gated sodium channels (Nav), a mechanism it shares with traditional local anesthetics.[1] By inhibiting these channels in sensory neurons, this compound prevents the generation and propagation of action potentials, thereby blocking the transmission of pain signals.

In addition to its primary action on sodium channels, research suggests that this compound may also exert its effects through the modulation of other ion channels and signaling pathways:

-

Voltage-Gated Sodium Channels (Nav): this compound produces a concentration-dependent, slow-onset, and not isoform-specific inhibition of voltage-gated sodium currents. It exhibits both tonic (non-use-dependent) and phasic (use-dependent) inhibition.[1] The potency of this inhibition is comparable to that of clinically used local anesthetics.[1]

-

Calcium and Potassium Channels: Some evidence suggests that this compound may have inhibitory effects on calcium and/or potassium conductance, which could contribute to its overall effect on neuronal excitability.

-

Intracellular Calcium Signaling: this compound has been shown to activate intracellular signaling pathways that lead to the release of intracellular calcium and the production of nitric oxide.[2][3][4][5] This modulation of intracellular calcium could influence a variety of downstream signaling cascades affecting neuronal function. There is also evidence that this compound can affect the expression of Protein Kinase C (PKC).[4]

-

G-Protein Coupled Receptors (GPCRs): While direct binding or functional modulation of GPCRs by this compound has not been extensively studied, local anesthetics as a class can interact with GPCRs, particularly those coupled to the Gαq subunit. This interaction can modulate intracellular signaling pathways and contribute to the anti-inflammatory effects of local anesthetics.

Quantitative Data

The following tables summarize the available quantitative data on the anesthetic and cytotoxic properties of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Voltage-Gated Sodium Channels) | 1.59 µM | CAD and N1E-115 cells | [1] |

| Inhibition at 10 µM | 90% | CAD and N1E-115 cells | [1] |

| LD50 (Cytotoxicity) | 159 µM | CAD cells | [1] |

| Complete Cell Death | 1000 µM | CAD cells | [1] |

Table 1: In-Vitro Efficacy and Cytotoxicity of this compound

| Drug | Channel | Effect | Concentration | Reference |

| Lidocaine (B1675312) | Nav1.7 | V1/2 shift of -10.9 mV (fast inactivation) | 0.3 mM | [6] |

| Lidocaine | Nav1.7 | V1/2 shift of -23.6 mV (fast inactivation) | 1.0 mM | [6] |

| Lidocaine | Nav1.5 | V1/2 shift of -6.6 mV (fast inactivation) | 0.3 mM | [6] |

| Lidocaine | Nav1.5 | V1/2 shift of -16.7 mV (fast inactivation) | 1.0 mM | [6] |

Table 2: Comparative Data for Lidocaine on Voltage-Gated Sodium Channels (Note: This data is for context and was not a direct comparison with this compound in the same study).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to this compound's anesthetic properties.

Caption: Proposed anesthetic mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anesthetic properties of this compound.

In-Vitro Assessment: Whole-Cell Voltage Clamp Recording

This protocol is adapted from studies investigating the effect of this compound on voltage-gated sodium channels.

Objective: To measure the effect of this compound on voltage-gated sodium currents in a neuronal cell line.

Materials:

-

Cell Line: Catecholamine A differentiated (CAD) or N1E-115 neuroblastoma cells.

-

This compound stock solution.

-

Patch-clamp rig with amplifier (e.g., Axopatch 200B), digitizer, and software (e.g., pCLAMP).

-

Borosilicate glass capillaries for pipette pulling.

-

Internal Solution (in mM): 110 CsCl, 5 MgSO4, 10 EGTA, 4 Na2-ATP, 25 HEPES (pH 7.2 with CsOH).

-

External Solution (in mM): 100 NaCl, 10 Tetraethylammonium chloride (TEA-Cl), 1 CaCl2, 1 CdCl2, 1 MgCl2, 10 D-glucose, 1 3,4-diaminopyridine, 0.1 NiCl2, 10 HEPES (pH 7.3).

Procedure:

-

Culture cells to an appropriate confluency for patch-clamp experiments.

-

Pull glass pipettes to a resistance of 1-2 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-